Cas no 86-53-3 (1-Cyanonaphthalene)

1-Cyanonaphthalene (CAS 86-53-3) is a naphthalene derivative featuring a cyano functional group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes. Its high reactivity and stability under various conditions make it suitable for applications in cross-coupling reactions and as a precursor for heterocyclic compounds.
1-Cyanonaphthalene structure
1-Cyanonaphthalene structure
Product Name:1-Cyanonaphthalene
CAS No:86-53-3
MF:C11H7N
MW:153.179982423782
MDL:MFCD00003866
CID:34381
PubChem ID:24893146
Update Time:2025-06-17

1-Cyanonaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthonitrile
    • NCN
    • Naphthalene-1-carbonitrile
    • Naphthonitrile
    • 1-NAPHTHYLCYANIDE
    • 1-Naphthylnitrile
    • 1-Naphtyl cyanide
    • 1-Napthonitrile
    • 1-Cyanonaphthalene
    • 1-NAPHTHALENECARBONITRILE
    • Naphthalenecarbonitrile
    • alpha-Naphthonitrile
    • 1-Naphthalenenitrile
    • alpha-Naphthylnitrile
    • alpha-Cyanonaphthalene
    • .alpha.-Naphthonitrile
    • 2AS1LZ61HD
    • 1-cyanonaphtalene
    • NSC60230
    • 1-cyano-naphthalene
    • PubChem9368
    • .alpha.-Naphthylnitrile
    • 1-naphthonitril
    • InChI=1/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7
    • NSC 60230
    • 25551-35-3
    • Z57899733
    • STL353606
    • AS-44285
    • AC-5793
    • EN300-64899
    • .alpha.-Cyanonaphthalene
    • 1-Cyanonaphthalene, 98%
    • SCHEMBL59702
    • EINECS 201-679-8
    • AI3-07035
    • AKOS005350959
    • LS-95486
    • EINECS 247-101-8
    • C11H7N
    • FT-0607666
    • 86-53-3
    • C11-H7-N
    • 1-naphthonitrile pound 2-Naphthonitrile pound(c)
    • Q27254486
    • UNII-2AS1LZ61HD
    • MFCD00003866
    • AMY25112
    • DTXSID4058940
    • W-104063
    • BB 0240262
    • NSC-60230
    • N0038
    • 1-Naphthonitrile (6CI, 8CI)
    • 1-Naphthyl cyanide
    • α-Cyanonaphthalene
    • α-Naphthonitrile
    • α-Naphthyl cyanide
    • 1-Naphthonitrile;Naphthalene-1-carbonitrile
    • NS00010842
    • DB-038196
    • A10452
    • MDL: MFCD00003866
    • Inchi: 1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H
    • InChI Key: YJMNOKOLADGBKA-UHFFFAOYSA-N
    • SMILES: N#CC1C2C(=CC=CC=2)C=CC=1
    • BRN: 971255

Computed Properties

  • Exact Mass: 153.05800
  • Monoisotopic Mass: 153.057849
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 23.8
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless needle like crystals.
  • Density: 1.1113
  • Melting Point: 36-38 °C (lit.)
  • Boiling Point: 299°C(lit.)
  • Flash Point: 92°C/0.2mm
  • Refractive Index: 1.6298
  • PSA: 23.79000
  • LogP: 2.71148
  • Solubility: Soluble in ether and petroleum alcohol, insoluble in water

1-Cyanonaphthalene Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H315,H319,H332,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:UN 3439 6.1/PG 1
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S37/39-S23-S36/37
  • RTECS:QL5976300
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Warehouse ventilation and low temperature drying,With food\Oxidizing agent\Separate storage and transportation of acids
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21

1-Cyanonaphthalene Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-Cyanonaphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  reflux
Reference
Design and synthesis of low molecular weight compounds with complement inhibition activity
Master, Hoshang E.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(16), 4891-4899

Production Method 2

Reaction Conditions
1.1 Catalysts: Rhenium hydroxide oxide (Re(OH)O3), (T-4)- Solvents: Toluene ,  Water ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 h, rt
Reference
Rhenium(VII) oxo complexes as extremely active catalysts in the dehydration of primary amides and aldoximes to nitriles
Ishihara, Kazuaki; et al, Angewandte Chemie, 2002, 41(16), 2983-2986

Production Method 3

Reaction Conditions
1.1 Reagents: Cuprous iodide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates
Anderson, Benjamin A.; et al, Journal of Organic Chemistry, 1998, 63(23), 8224-8228

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylbismuth dichloride Solvents: Dichloromethane ;  15 min, rt
Reference
Triphenylbismuth Dichloride-Mediated Conversion of Thioamides to Nitriles
Gopi, Elumalai; et al, European Journal of Organic Chemistry, 2019, 2019(25), 4043-4045

Production Method 5

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: N-Methyl-2-pyrrolidone
Reference
One-pot synthesis of nitriles from aldehydes under microwave irradiation: influence of the medium and mode of microwave irradiation on product formation
Chakraborti, Asit K.; et al, Tetrahedron, 1999, 55(46), 13265-13268

Production Method 6

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Reference
Alumina assisted aryl cyanation
Dalton, James R.; et al, Journal of Organic Chemistry, 1979, 44(24), 4443-4

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 4-(Dimethylamino)pyridine ,  Cuprous iodide ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Acetonitrile ;  15 h, rt
Reference
Cu/Nitroxyl-Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature
Kim, Jinho; et al, ACS Catalysis, 2013, 3(7), 1652-1656

Production Method 8

Reaction Conditions
1.1 Reagents: Trisodium phosphate Catalysts: Palladium ,  2H-Azepin-2-one, 1-ethenylhexahydro-, polymer with 1-ethenyl-1H-imidazole Solvents: Dimethylformamide ;  rt; 11 h, 120 °C
Reference
Palladium nanoparticles stabilized by a copolymer of N-vinylimidazole with N-vinylcaprolactam as efficient recyclable catalyst of aromatic cyanation
Beletskaya, I. P.; et al, Russian Journal of Organic Chemistry, 2010, 46(2), 157-161

Production Method 9

Reaction Conditions
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Zinc triflate Solvents: Toluene ;  24 h, 70 °C
Reference
An Efficient Zinc-Catalyzed Dehydration of Primary Amides to Nitriles
Enthaler, Stephan; et al, Chemistry - An Asian Journal, 2012, 7(1), 169-175

Production Method 10

Reaction Conditions
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Uranyl nitrate hexahydrate Solvents: 1,2-Dimethoxyethane ;  24 h, 100 °C
Reference
Straightforward Uranium-Catalyzed Dehydration of Primary Amides to Nitriles
Enthaler, Stephan, Chemistry - A European Journal, 2011, 17(34), 9316-9319

Production Method 11

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  1,1′-(9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,8-diyl)bis[1,1-bis(1-methylet… Solvents: Dimethylformamide ;  5 - 10 min, rt
1.2 24 h, 90 °C
Reference
Novel Trans-Spanned Palladium Complexes as Efficient Catalysts in Mild and Amine-Free Cyanation of Aryl Bromides under Air
Grossman, Olga; et al, Organic Letters, 2006, 8(6), 1189-1191

Production Method 12

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  1-(Diphenylphosphino)-1′-[[[(phenylamino)carbonyl]amino]methyl]ferrocene Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  24 h, 100 °C
Reference
Phosphinoferrocene Ureas: Synthesis, Structural Characterization, and Catalytic Use in Palladium-Catalyzed Cyanation of Aryl Bromides
Skoch, Karel; et al, Organometallics, 2015, 34(10), 1942-1956

Production Method 13

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  0 °C; 2 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Direct transformation of N,N-disubstituted amides and isopropyl esters to nitriles
Suzuki, Yusuke; et al, Tetrahedron, 2011, 67(21), 3809-3814

Production Method 14

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -30 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ;  12 h, rt
Reference
Synthesis, Anticancer and Antimicrobial Screening of New Naphthalenyl-Thiazole and Quinolinyl-Thiazole
Walunj, Yogesh; et al, Polycyclic Aromatic Compounds, 2022, 42(10), 6891-6907

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfuryl chloride fluoride Solvents: Dichloromethane
Reference
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

Production Method 16

Reaction Conditions
1.1 Catalysts: Tributyltin chloride ,  Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ,  Hexane ,  Heptane ;  0.5 h, rt; 17 h, 80 °C
Reference
Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds
Yang, Chunhua; et al, Organic Letters, 2004, 6(17), 2837-2840

Production Method 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Cupric nitrate ,  Oxygen ,  Ammonium iodide Solvents: Dimethylformamide ;  18 h, 130 °C
Reference
Copper-Mediated Sequential Cyanation of Aryl C-B and Arene C-H Bonds Using Ammonium Iodide and DMF
Kim, Jinho; et al, Journal of the American Chemical Society, 2012, 134(5), 2528-2531

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Benzeneseleninic acid Solvents: Acetonitrile ;  4 h, 65 °C
Reference
Dehydration of Aldoximes Using PhSe(O)OH as the Pre-Catalyst in Air
Zhang, Xu; et al, Organic Letters, 2015, 17(23), 5840-5842

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Gold (carbon nanotube-supported) Solvents: Tetrahydrofuran ;  3 h, rt
Reference
Catalytic Dehydrosulfurization of Thioamides to Nitriles by Gold Nanoparticles Supported on Carbon Nanotubes
Gopi, Elumalai ; et al, ChemCatChem, 2019, 11(23), 5758-5761

Production Method 20

Reaction Conditions
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Indium triflate Solvents: Toluene ;  rt; 3 h, reflux
Reference
Dehydrosulfurization of aromatic thioamides to nitriles using indium [III] triflate
Mineno, Tomoko; et al, International Journal of Organic Chemistry, 2014, 4(3), 169-173

Production Method 21

Reaction Conditions
1.1 Reagents: Ammonium carbonate ,  Oxygen Catalysts: Carbon Solvents: Dimethyl sulfoxide ;  8 h, 120 °C
Reference
Highly dispersed Co species in N-doped carbon enhanced the aldehydes ammoxidation reaction activity
Pan, Liuming; et al, Molecular Catalysis, 2022, 518,

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Dimethyl sulfoxide ;  30 - 60 min, rt
1.2 Reagents: Sulfonyl fluoride ;  12 h, rt
Reference
Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO
Fang, Wan-Yin; et al, Journal of Organic Chemistry, 2019, 84(9), 5803-5812

Production Method 23

Reaction Conditions
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  rt; 15 - 30 min, rt
2.1 Solvents: Tetrahydrofuran ;  45 min, 0 °C; 1.5 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole
Anbarasan, Pazhamalai; et al, Chemistry - A European Journal, 2010, 16(16), 4725-4728

Production Method 24

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2506117-64-0 Solvents: Dimethylformamide ;  24 - 36 h, 100 °C
Reference
Acceptorless dehydrogenation of amines to nitriles catalyzed by N-heterocyclic carbene-nitrogen-phosphine chelated bimetallic ruthenium (II) complex
Nie, Xufeng ; et al, Journal of Catalysis, 2020, 391, 378-385

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Di-μ-chlorobis[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC]dipalladium ;  rt
1.2 Solvents: Dimethylacetamide ;  3 h, 120 °C; 120 °C → rt
Reference
Palladium-catalyzed cyanation of aryl bromides with potassium hexacyanoferrate (II)
Cheng, Yi-nan; et al, Letters in Organic Chemistry, 2007, 4(5), 352-356

Production Method 26

Reaction Conditions
1.1 Reagents: 1,1′-(1,2-Ethanediyl)bis[1,1-dimethylsilane] Catalysts: Ruthenium, [μ3-[(1,2,2a,8a,8b-η:3,4-η:5,5a,6-η)-acenaphthylene]]-μ-carbonylhexac… Solvents: 1,2-Dimethoxyethane ;  20 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  30 min, rt
Reference
Hydrosilanes are not always reducing agents for carbonyl compounds but can also induce dehydration: a ruthenium-catalyzed conversion of primary amides to nitriles
Hanada, Shiori; et al, European Journal of Organic Chemistry, 2008, (24), 4097-4100

Production Method 27

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Tempo Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  3 h, rt
Reference
Simple one-pot conversion of alcohols into nitriles
Shimojo, Hiroyuki; et al, Synthesis, 2013, 45(15), 2155-2164

Production Method 28

Reaction Conditions
Reference
Sodium cyanide
Wilson, Timothy E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 29

Reaction Conditions
1.1 Catalysts: Perrhenic acid Solvents: Toluene ,  Water ;  1 h, reflux
Reference
Perrhenic acid-catalyzed dehydration from primary amides, aldoximes, N-monoacylureas, and α-substituted ketoximes to nitrile compounds
Furuya, Yoshiro; et al, Bulletin of the Chemical Society of Japan, 2007, 80(2), 400-406

Production Method 30

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2H-1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide Solvents: tert-Butanol ,  Water ;  5 h, 65 °C
Reference
The reactions of 2-(bromoseleno)benzenesulfonyl chloride with primary amines toward 2,2'-diselenobis(benzenesulfonamides) and 1,3,2-benzothiaselenazole 1,1-dioxides: New oxygen-transfer agents, antimicrobials and virucides
Potaczek, P.; et al, Polish Journal of Chemistry, 2004, 78(5), 687-697

Production Method 31

Reaction Conditions
1.1 Reagents: Cuprous iodide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates
Anderson, Benjamin A.; et al, Journal of Organic Chemistry, 1998, 63(23), 8224-8228

Production Method 32

Reaction Conditions
1.1 Catalysts: N,N′-Dimethylethylenediamine ,  Potassium iodide ,  Cuprous iodide Solvents: Toluene ;  24 h, 130 °C; 130 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.3 Solvents: Ethyl acetate
Reference
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides
Zanon, Jacopo; et al, Journal of the American Chemical Society, 2003, 125(10), 2890-2891

Production Method 33

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: N-Methyl-2-pyrrolidone ;  16 h, 140 °C
Reference
Cyanation of aryl chlorides with potassium hexacyanoferrate(II) catalyzed by cyclopalladated ferrocenylimine tricyclohexylphosphine complexes
Cheng, Yi-nan; et al, Synlett, 2007, (4), 543-546

Production Method 34

Reaction Conditions
1.1 Reagents: Oxygen ,  Potassium fluoride Catalysts: Cupric nitrate ;  rt
1.2 Reagents: Ammonium iodide Solvents: Dimethylformamide ;  25 h, 140 °C; 140 °C → rt
1.3 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  rt
Reference
Copper-Mediated Transformation of Organosilanes to Nitriles with DMF and Ammonium Iodide
Wang, Zhen; et al, Organic Letters, 2013, 15(8), 1990-1993

Production Method 35

Reaction Conditions
1.1 Reagents: Phenylsilane ,  Zinc ,  Potassium fluoride Catalysts: Bis(acetylacetonato)nickel ,  Triphos Solvents: N-Methyl-2-pyrrolidone ;  20 h, 1 atm, 120 °C
Reference
Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos-Ni(I) species
Dong, Yanan; et al, Nature Communications, 2020, 11(1),

1-Cyanonaphthalene Raw materials

1-Cyanonaphthalene Preparation Products

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